molecular formula C17H10F3N3S B2586756 (2E)-2-(1,3-benzothiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile CAS No. 585554-45-6

(2E)-2-(1,3-benzothiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

Cat. No. B2586756
M. Wt: 345.34
InChI Key: IFBRDMGSYXQGPW-ZHACJKMWSA-N
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Description

The compound is a benzothiazole derivative, which is a heterocyclic compound. It also contains a trifluoromethylphenyl group and a nitrile group. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals . The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a benzothiazole with a trifluoromethylphenyl group, possibly through a nucleophilic substitution or coupling reaction. The nitrile group could be introduced through a variety of methods, such as the reaction with a cyanide source .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the trifluoromethylphenyl group, and the nitrile group. The benzothiazole ring and the phenyl ring are aromatic, which could contribute to the stability of the molecule. The nitrile group is polar, which could affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

As a benzothiazole derivative, this compound could undergo a variety of chemical reactions. For example, it could participate in electrophilic aromatic substitution reactions or nucleophilic addition reactions at the nitrile group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar nitrile group and the nonpolar benzothiazole and phenyl rings. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Scientific Research Applications

Synthetic Chemistry Applications

The compound serves as a versatile building block for synthesizing various heterocyclic compounds. For instance, derivatives of benzothiazole have been utilized in the efficient microwave-mediated synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. These compounds are pendent to benzothiazole and benzimidazole ring systems, indicating the compound's utility in expanding heterocyclic chemistry's scope (Darweesh et al., 2016).

Corrosion Inhibition

Research has explored the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. These inhibitors exhibit high efficiency and stability, suggesting their potential for industrial applications to protect metals against corrosion (Hu et al., 2016).

Antitumor Activity

Fluorinated 2-(4-aminophenyl)benzothiazoles, related in structure to the query compound, have shown potent cytotoxic effects against certain human cancer cell lines. These compounds engage in a biphasic dose-response relationship, indicating their potential for pharmaceutical development as anticancer agents (Hutchinson et al., 2001).

Material Science

Benzothiazole derivatives are used in designing novel materials with specific photophysical properties. For example, a study on star-shaped single-polymer systems with simultaneous RGB emission highlighted the role of benzothiazole cores in achieving saturated white electroluminescence. This finding underscores the compound's application in the development of advanced optoelectronic devices (Liu et al., 2016).

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve studying its reactivity and biological activity, as well as optimizing its synthesis. It could also be interesting to explore its potential applications, such as in pharmaceuticals or materials science .

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3S/c18-17(19,20)12-4-3-5-13(8-12)22-10-11(9-21)16-23-14-6-1-2-7-15(14)24-16/h1-8,10,22H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBRDMGSYXQGPW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CNC3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1,3-benzothiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

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